molecular formula C18H19N3O2 B4396537 {[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide

{[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide

Cat. No.: B4396537
M. Wt: 309.4 g/mol
InChI Key: GSGRHKGMGACCFM-UHFFFAOYSA-N
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Description

{[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using a specific method and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of {[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or signaling pathways involved in inflammation, tumor growth, and bacterial growth. The compound may also exert its effects by interacting with specific cellular components.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, reduce tumor growth in animal models, and exhibit antibacterial activity against certain strains. Additionally, the compound has been shown to have antioxidant properties and may have potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

The compound {[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to achieve high yields and purity. The compound has also been found to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, the limitations of this compound include its potential toxicity and limited availability.

Future Directions

There are several future directions for research involving {[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide. One area of interest is the development of more potent analogs of the compound that exhibit improved activity against specific targets. Additionally, the compound may have potential as a fluorescent probe for imaging applications, and further studies are needed to explore this possibility. Finally, more research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using a specific method and has been found to exhibit a range of biochemical and physiological effects. Future research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.

Scientific Research Applications

The compound {[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide has been found to have potential applications in various scientific fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has also been found to exhibit activity against certain bacterial strains and is being investigated as a potential antibacterial agent. Additionally, it has been studied for its potential as a fluorescent probe for imaging applications.

Properties

IUPAC Name

N-[[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-14-19-13-18-20-16-9-4-5-10-17(16)21(18)11-6-12-23-15-7-2-1-3-8-15/h1-5,7-10,14H,6,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGRHKGMGACCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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